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molecular formula C8H13NO4 B1330129 4-Morpholin-4-yl-4-oxo-butyric acid CAS No. 67900-19-0

4-Morpholin-4-yl-4-oxo-butyric acid

Cat. No. B1330129
M. Wt: 187.19 g/mol
InChI Key: OJFWUNYQLGJYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106970

Procedure details

In 10 ml of THF was dissolved 1.814 g (81.3 mmole) of succinic anhydride, and 7.04 ml (81.3 mmole) of morpholine was added dropwise thereto from a syringe at room temperature under a nitrogen atmosphere. After stirring the reaction mixture for 1 hour, the precipitated crystals were collected by filtration and washed with a 1:2 (by volume) mixture of ethyl acetate and hexane to obtain 14.3 g (percent yield: 94%) of crude crystals of 4-morpholino-4-oxobutyric acid.
Quantity
1.814 g
Type
reactant
Reaction Step One
Quantity
7.04 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>C1COCC1>[O:11]1[CH2:12][CH2:13][N:8]([C:4](=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
1.814 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
7.04 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a 1:2 (by volume) mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCN(CC1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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